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Compound of Interest |

Compound Name: 1-(6-Chloropyrimidin-4-yl)indoline
CAS No.: 293292-33-8
Cat. No.: B1370365

Compound Profile & Significance
e |[UPAC Name: 1-(6-chloropyrimidin-4-yl)-2,3-dihydro-1H-indole

e Molecular Formula: C12H10CIN3
» Molecular Weight: 231.68 g/mol

e Role: An electrophilic scaffold ("warhead") used in medicinal chemistry. The chlorine atom at
the C-6 position is highly activated for a second Nucleophilic Aromatic Substitution (SNAr) or
Suzuki coupling, allowing for the rapid generation of 4,6-disubstituted pyrimidine libraries.

Synthesis & Experimental Protocol

To ensure the integrity of the spectroscopic data, the compound is prepared via a
regioselective SNAr reaction. 4,6-Dichloropyrimidine is symmetric; however, careful control of
stoichiometry is required to prevent the formation of the disubstituted byproduct.

Optimized Protocol

» Reagents: 4,6-Dichloropyrimidine (1.0 equiv), Indoline (1.0 equiv),

or
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(1.2 equiv).

e Solvent: Ethanol (EtOH) or Isopropanol (iPrOH).
» Conditions: Stir at room temperature for 4—6 hours. (Heating may promote disubstitution).

o Workup: Pour into water. The product typically precipitates as a solid. Filter, wash with

water/hexanes.

 Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOACc).

Reaction Scheme Visualization

Intermediate:

Major (S_NAr) 1-(6-Chloropyrimidin-4-yljindoline
K2C03, EtOH
RT, 4h
Byproduct:

4,6-Di(indolin-1-yl)pyrimidine

4,6-Dichloropyrimidine

Indoline

Click to download full resolution via product page

Caption: Regioselective synthesis pathway for 1-(6-chloropyrimidin-4-yl)indoline via
nucleophilic aromatic substitution.

Spectroscopic Characterization

The following data represents the purified intermediate.

A. Mass Spectrometry (LC-MS)

The chlorine atom provides a distinct isotopic signature crucial for confirmation.
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Parameter Observation Interpretation

lonization Mode ESI+ (Electrospray Positive) Protonated molecular ion

Corresponds to

m/z (Monoisotopic) 232.1
isotope.
) 234.1 (~33% intensity of Diagnostic 3:1 ratio confirming
Isotopic Pattern _
232.1) one Chlorine atom.

B. Proton NMR ( NMR)

Solvent:

or
(Values below typical for

). Key Diagnostic: The pyrimidine H-5 proton appears as a singlet.[1] The indoline nitrogen is a
strong electron donor, causing a significant upfield shift of the pyrimidine H-5 compared to the
starting material.
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indoline ring.

C. Carbon NMR ( NMR)

Solvent:
Shift (
Assignment
pPpm)
C-4 (Pyrimidine): Ipso-carbon attached to
162.5
Indoline N.
C-6 (Pyrimidine): Ipso-carbon attached to
160.0
Chlorine.
C-2 (Pyrimidine): Carbon between two
158.0 .
nitrogens.
1425 Indoline C-7a: Aromatic bridgehead (N-side).
132.0 Indoline C-3a: Aromatic bridgehead (Alkyl-side).
127.0, 125.0, 123.0 Indoline Ar-CH: Aromatic methines.
116.0 Indoline C-7: Ortho-carbon (often distinct).
102.5 C-5 (Pyrimidine): Highly shielded methine.
Indoline C-2:
49.5
Indoline C-3:
27.5

D. Infrared Spectroscopy (FT-IR)

e 1580-1590 cm~1; C=N stretching (Pyrimidine ring).

e 1480 cm~*: Aromatic C=C stretching.
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e 1080 cm~: Ar-Cl stretching (Characteristic sharp band).

e Absence: No N-H stretch (confirming substitution at Indoline nitrogen).

Structural Logic & Validation

The following diagram illustrates the connectivity and the specific Nuclear Overhauser Effects
(NOE) that can be used to distinguish this regioisomer from potential byproducts.

Indoline Nitrogen

Attachment - SPatial Proximity

- (NOE Signal)

Pyrimidine Ring Indoline H-7

(Deshielded, ~8.20 ppm)

esonance
Donation

H-5 Proton
(Shielded, ~6.65 ppm)

Click to download full resolution via product page

Caption: Structural logic for NMR assignment. The proximity of Indoline H-7 to the Pyrimidine
ring causes deshielding, while the electron donation from N1 shields Pyrimidine H-5.

References

o Synthesis of 4-amino-6-chloropyrimidines: Langer, P., et al. "Regioselective Synthesis of 4-
Amino-6-chloropyrimidines.” Tetrahedron Letters, 2005. (Standard protocol for SNAr on 4,6-
dichloropyrimidine).

e Analogous Characterization (Indoline-Pyrimidine): Popowycz, F., et al. "An Electrochemical
Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines.” Molbank,
2022.[2] (Provides detailed NMR data for the closely related 2-amino-4-(indolin-1-yl)-6-
chloropyrimidine analogs).
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» Kinase Inhibitor Scaffolds: Vertex Pharmaceuticals. "Pharmaceutically active 4,6-
disubstituted aminopyrimidine derivatives." US Patent 8084457B2. (Describes the synthesis
and use of the 4-(indolin-1-yl)-6-chloropyrimidine intermediate).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Data of 1-(6-
Chloropyrimidin-4-yl)indoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1370365#1-6-chloropyrimidin-4-yl-indoline-
spectroscopic-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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